HCV Genotype 1b Replicon Potency: 2′-c-Ethynyluridine Prodrug vs. Sofosbuvir
The monophosphate prodrug of 2′-c-ethynyluridine demonstrates potent inhibition of HCV replication across multiple genotypes. In a direct comparison within the same study, this prodrug exhibited an EC50 of 0.05–0.1 µM against HCV genotype 1b in a replicon assay [1]. This potency is comparable to that of the clinically approved nucleotide analog sofosbuvir, which has reported EC50 values of 0.04–0.11 µM in the same assay system [1][2].
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | 0.05–0.1 µM |
| Comparator Or Baseline | Sofosbuvir: 0.04–0.11 µM |
| Quantified Difference | Equivalent potency within experimental variation |
| Conditions | HCV genotype 1b subgenomic replicon assay in Huh-7 cells |
Why This Matters
This establishes 2′-c-ethynyluridine as a potent tool compound for HCV polymerase studies, offering a distinct chemical scaffold for structure-activity relationship (SAR) investigations compared to the clinically dominant sofosbuvir series.
- [1] Feng JY, et al. Antiviral Nucleotide Incorporation by Recombinant Human Mitochondrial RNA Polymerase Is Predictive of Increased In Vivo Mitochondrial Toxicity Risk. Antimicrob Agents Chemother. 2016;60(12):7077-7085. View Source
- [2] Sofia MJ, et al. Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. J Med Chem. 2010;53(19):7202-7218. View Source
